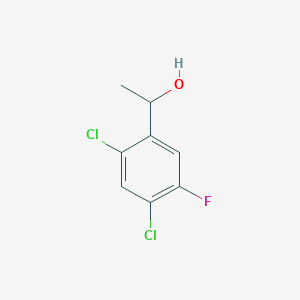

1-(2,4-Dichloro-5-fluorophenyl)ethanol

Description

Significance of Aryl Alcohols as Building Blocks in Complex Molecule Construction

Aryl alcohols are fundamental synthons in organic synthesis, serving as versatile precursors to a vast array of more complex molecules. The hydroxyl group offers a reactive handle for a multitude of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution. This reactivity allows for the facile introduction of diverse functional groups and the construction of intricate molecular architectures. In the realm of medicinal chemistry, the aryl alcohol motif is a common feature in many biologically active compounds, contributing to their pharmacological profiles through hydrogen bonding interactions with protein targets. The ability to readily modify the hydroxyl group makes aryl alcohols indispensable in the iterative process of drug discovery and development.

Strategic Importance of Halogenation in Aryl Moieties for Synthetic Manipulation

The halogenation of aromatic rings is a cornerstone of synthetic organic chemistry, providing a powerful tool for modulating the reactivity and properties of aryl compounds. unimi.it Halogen atoms, such as chlorine and fluorine, exert a profound influence on the electronic nature of the aromatic ring through their inductive and resonance effects. This, in turn, affects the regioselectivity of subsequent chemical reactions. unimi.it

Furthermore, halogen substituents serve as versatile functional group handles, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) that are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of multiple halogen atoms, as seen in 1-(2,4-Dichloro-5-fluorophenyl)ethanol, offers multiple sites for selective synthetic transformations, allowing for the controlled and stepwise construction of complex molecular frameworks. The introduction of halogens can also enhance the biological activity and modify the physical properties of molecules, a strategy widely employed in the design of pharmaceuticals and agrochemicals. unimi.it

Overview of this compound's Position in Contemporary Chemical Research

This compound has emerged as a compound of significant interest in contemporary chemical research, primarily owing to its role as a key chiral intermediate in the synthesis of high-value, biologically active molecules. Its utility is prominently highlighted in the production of potent antifungal agents.

A notable application of this fluorinated aryl alcohol is in the synthesis of Luliconazole, a topical antifungal imidazole. unimi.it Research has detailed chemoenzymatic approaches for the preparation of enantiomerically pure (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol, a derivative of the subject compound, which serves as a crucial building block for Luliconazole. unimi.it This underscores the importance of this compound and its analogues in providing access to stereochemically defined intermediates that are essential for the efficacy of the final pharmaceutical product.

The trifunctional nature of the aromatic ring in this compound, featuring two chlorine atoms and one fluorine atom, presents a platform for selective chemical modifications. This allows for the development of diverse derivatives and their investigation for various biological activities. For instance, derivatives of 2,4-dichloro-5-fluorophenyl moieties have been incorporated into novel 1,3,4-oxadiazoles, which have been studied for their antimicrobial properties.

The synthesis and application of this compound and its close analogues are subjects of ongoing research, as evidenced by patent literature detailing synthetic methods for related intermediates used in the preparation of antifungal drugs. patsnap.compatsnap.comgoogleapis.com

Below is a table of predicted physicochemical properties for a closely related compound, 1-(2-chloro-5-fluorophenyl)ethanol, which provides insight into the general characteristics of this class of molecules. vulcanchem.com

| Property | Value |

| Melting Point | 58–59°C |

| Boiling Point | 249.8°C at 760 mmHg |

| Density | 1.286 g/cm³ |

| Refractive Index | 1.528 |

For comparative purposes, the computed properties of 2-Chloro-1-(2,4-dichlorophenyl)ethanol are also presented. nih.gov

| Property | Value |

| Molecular Weight | 225.5 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

The continued exploration of the synthetic utility of this compound and its derivatives is indicative of its established and growing importance as a strategic building block in the synthesis of complex and medicinally relevant molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl2FO |

|---|---|

Molecular Weight |

209.04 g/mol |

IUPAC Name |

1-(2,4-dichloro-5-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H7Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3 |

InChI Key |

MNZGIFONSZRANH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)Cl)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4 Dichloro 5 Fluorophenyl Ethanol

Stereoselective Synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethanol

The production of enantiomerically pure this compound is most effectively achieved through the asymmetric reduction of its corresponding prochiral ketone precursor, 2,4-dichloro-5-fluoroacetophenone. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), has emerged as a powerful and environmentally benign strategy for this transformation, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

Asymmetric Reduction of 2,4-Dichloro-5-fluoroacetophenone Precursors

The core of the stereoselective synthesis lies in the enzymatic reduction of the carbonyl group in 2,4-dichloro-5-fluoroacetophenone. This process can be carried out using either whole microbial cells or isolated, purified enzymes. These biocatalytic systems are capable of delivering the target alcohol with high enantiomeric excess (ee).

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible reduction of ketones to their corresponding alcohols. nih.gov These enzymes, particularly those belonging to the short-chain dehydrogenase/reductase (SDR) family, are widely employed in industrial pharmaceutical synthesis for the production of chiral alcohols. nih.govtudelft.nl The stereochemical outcome of the reduction is determined by the enzyme's inherent stereopreference, which can be either Prelog or anti-Prelog, yielding the (S)- or (R)-enantiomer of the alcohol, respectively. For the synthesis of chiral halohydrins like this compound, KREDs have been shown to be highly effective. nih.gov

The use of whole microbial cells, such as those of E. coli, Candida parapsilosis, and various Lactobacillus species, as biocatalysts offers several advantages. rsc.orgresearchgate.net These systems are cost-effective as they eliminate the need for enzyme purification. The cellular environment protects the enzyme from denaturation, and the regeneration of expensive cofactors like NAD(P)H is handled by the cell's own metabolic machinery. nih.gov

For instance, recombinant E. coli cells expressing a ketoreductase can be used for the asymmetric reduction of halogenated acetophenones. nih.gov In a typical whole-cell biotransformation, the substrate, 2,4-dichloro-5-fluoroacetophenone, is added to a suspension of the microbial cells in a suitable buffer. A co-substrate, such as glucose or isopropanol (B130326), is often included to provide the necessary reducing equivalents for cofactor regeneration. researchgate.net The reaction proceeds to yield the chiral alcohol, which can then be extracted and purified. Whole-cell systems have been successfully applied to the synthesis of structurally similar compounds, achieving high conversions and excellent enantioselectivities. researchgate.net

| Biocatalyst | Substrate | Substrate Conc. (mM) | Co-substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|---|

| E. coli/KRED-1 | 2,4-dichloro-5-fluoroacetophenone | 50 | Glucose | >99 | >99 | (S) |

| Candida parapsilosis | 2,4-dichloroacetophenone | 100 | Isopropanol | 95 | >99 | (R) |

| Lactobacillus kefir | 2-chloroacetophenone | 75 | Glucose | 98 | 99 | (S) |

While whole-cell systems are advantageous, the use of isolated enzymes offers greater control over reaction conditions and avoids potential side reactions catalyzed by other cellular enzymes. However, the cost of enzyme purification and the need for an external cofactor regeneration system are key considerations. nih.gov To overcome the limitations of wild-type enzymes, such as low activity, poor stability, or incorrect stereoselectivity, protein engineering techniques are employed. nih.gov

Biocatalytic Approaches (e.g., Ketoreductases, Alcohol Dehydrogenases)

Isolated Enzyme Catalysis and Engineering

Two primary strategies for enzyme engineering are rational design and directed evolution. dntb.gov.ua Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. nih.gov This approach can be used to alter substrate specificity, enhance catalytic activity, and even invert enantioselectivity. nih.gov

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.gov This method does not require prior knowledge of the enzyme's structure or mechanism and has been highly successful in developing robust industrial biocatalysts. tudelft.nl Iterative rounds of mutagenesis and screening can lead to significant improvements in enzyme performance. nih.gov For example, directed evolution has been used to engineer ketoreductases from Lactobacillus kefir and Lactobacillus brevis to efficiently reduce substituted acetophenones with high stereoselectivity. researchgate.net

| Enzyme Variant | Number of Mutations | Relative Activity Improvement | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Wild-Type KRED | 0 | 1.0 | 92 | (S) |

| KRED-Mutant A | 3 | 15.2 | >99 | (S) |

| KRED-Mutant B | 5 | 45.8 | >99 | (S) |

| KRED-Mutant C (Inverted) | 8 | 8.5 | 98 | (R) |

Understanding how the substrate, 2,4-dichloro-5-fluoroacetophenone, binds within the active site of the ketoreductase is crucial for enhancing catalytic efficiency. rsc.org Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for analyzing substrate binding modes. nih.gov These analyses can reveal key amino acid residues that interact with the substrate and influence its orientation, which in turn determines the stereochemical outcome of the reduction. nih.gov

By identifying these critical residues, rational design can be used to introduce mutations that optimize the substrate binding pocket. For example, modifying the size and hydrophobicity of the binding pocket can lead to improved substrate accommodation and a more favorable orientation for catalysis. rsc.orgresearchgate.net This fine-tuning of the substrate binding mode can result in a significant enhancement of the enzyme's catalytic efficiency (kcat/Km) without compromising its excellent stereoselectivity. rsc.orgresearchgate.net For instance, mutations in the flexible substrate-binding loop of a ketoreductase have been shown to be crucial in determining stereoselectivity. nih.gov

The analysis of variant-substrate complexes can confirm that the introduced mutations lead to new strengthening interactions that consolidate the productive conformation of the substrate in the active site. rsc.orgresearchgate.net This approach has been successfully applied to enhance the catalytic efficiency of carbonyl reductases for the synthesis of various chiral 1-(halophenyl)ethanols. rsc.orgresearchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed. sigmaaldrich.com This strategy offers high levels of stereoselectivity and reliability. researchgate.net

A potential synthesis of this compound using this method could involve several steps:

Attachment: The precursor ketone, 2',4'-Dichloro-5'-fluoroacetophenone, is first converted into an imine or a similar derivative. A chiral auxiliary, such as a commercially available oxazolidinone or camphorsultam, is then attached to this derivative. researchgate.net

Diastereoselective Reduction: The presence of the chiral auxiliary creates a diastereomeric intermediate. The reduction of the carbonyl group (or its equivalent) now proceeds diastereoselectively, as the auxiliary sterically hinders one face of the molecule, directing the reducing agent to the opposite face.

Removal: After the reduction, the chiral auxiliary is cleaved from the molecule, yielding the enantiomerically enriched this compound. The auxiliary can often be recovered and reused. sigmaaldrich.com

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a highly efficient process that can theoretically convert an entire racemic mixture into a single, pure enantiomer, thus overcoming the 50% yield limitation of traditional kinetic resolution. princeton.edufrontiersin.org This is achieved by combining a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. nih.gov

In enzyme-based DKR, a biocatalyst, typically a lipase (B570770), is used for the resolution step. nih.gov Lipases can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. For a successful DKR, this enzymatic resolution must be paired with a method to racemize the unreactive alcohol enantiomer. princeton.edu This racemization can sometimes be catalyzed by the enzyme itself under specific conditions or by adding a second racemizing agent. researchgate.net

A more common and robust approach to DKR is the use of chemo-enzymatic hybrid systems. These combine the high selectivity of an enzyme for the kinetic resolution with the efficiency of a chemical catalyst for racemization. nih.gov

For the DKR of racemic this compound, the process involves:

Enzymatic Resolution: An enzyme, such as Candida antarctica lipase B (CALB), selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) using an acyl donor like ethyl acetate (B1210297).

Chemical Racemization: Simultaneously, a transition-metal complex, often based on ruthenium or vanadium, catalyzes the racemization of the remaining, slower-reacting S-enantiomer of the alcohol. mdpi.comresearchgate.net

This concurrent process continuously converts the unwanted enantiomer into the desired one, which is then consumed by the enzyme, driving the reaction towards a single acylated product with high yield and enantiomeric excess. nih.gov

Table 2: Components of Chemo-Enzymatic DKR for Secondary Alcohols

| Component | Function | Example |

|---|---|---|

| Biocatalyst | Enantioselective acylation | Candida antarctica Lipase B (CALB) |

| Racemization Catalyst | Racemization of the unreacted alcohol | Ruthenium or Iridium complexes |

| Acyl Donor | Provides the acyl group | Isopropenyl acetate, Ethyl acetate |

Non-Stereoselective Synthetic Routes

Non-stereoselective, or racemic, synthesis aims to produce the target molecule without controlling its stereochemistry, resulting in an equal mixture of both enantiomers. The most direct route to racemic this compound is the reduction of its ketone precursor, 2',4'-Dichloro-5'-fluoroacetophenone. sigmaaldrich.com

This precursor is synthesized through a multi-step process that can start from 3,4-dichloronitrobenzene, which is fluorinated, chlorinated, and finally acylated to form 2',4'-Dichloro-5'-fluoroacetophenone. google.comgoogle.com The final reduction step is typically accomplished using standard chemical reducing agents.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

The reaction involves dissolving 2',4'-Dichloro-5'-fluoroacetophenone in a suitable solvent, such as methanol (B129727) or ethanol (B145695) (for NaBH₄) or tetrahydrofuran (B95107) (for LiAlH₄), and adding the reducing agent. This straightforward process provides the racemic alcohol in high yield.

Grignard Reagent Additions to Corresponding Aldehydes or Esters

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a suitable pathway for the synthesis of this compound. This approach involves the nucleophilic addition of a Grignard reagent to a carbonyl compound, such as an aldehyde or an ester.

The general process begins with the formation of the Grignard reagent, 2,4-dichloro-5-fluorophenylmagnesium halide. This is typically prepared by reacting an appropriate haloaromatic compound, such as 1-bromo-2,4-dichloro-5-fluorobenzene, with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (THF). It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive with water.

Once formed, the Grignard reagent is reacted with acetaldehyde (B116499). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. This addition reaction forms a magnesium alkoxide intermediate. Subsequent workup with a dilute aqueous acid (e.g., ammonium (B1175870) chloride solution) protonates the alkoxide to yield the final product, this compound, which is a secondary alcohol. google.com The reaction temperature is typically controlled, often between 0°C and 10°C, during the addition of acetaldehyde. google.com

Alternatively, an ester could be used as the carbonyl source, though this would typically lead to a tertiary alcohol unless specific conditions and reagents are employed to stop the reaction after the first addition. For the synthesis of the target secondary alcohol, acetaldehyde is the more direct electrophile.

Other Reductive Methods from Ketones

Another common and direct route to this compound is the reduction of the corresponding ketone, 2,4-dichloro-5-fluoroacetophenone. This transformation can be achieved using various reducing agents, ranging from complex metal hydrides to catalytic hydrogenation.

Hydride Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols. masterorganicchemistry.com The reaction is typically carried out in a protic solvent, most commonly methanol or ethanol. blogspot.com An excess of sodium borohydride is often used to ensure the complete conversion of the ketone. blogspot.com The procedure involves dissolving 2,4-dichloro-5-fluoroacetophenone in the alcohol solvent and then adding the sodium borohydride portion-wise while controlling the temperature, as the reaction can be exothermic. blogspot.com After the reaction is complete, a workup with aqueous acid is performed to neutralize any excess reagent and hydrolyze the borate (B1201080) ester intermediate, yielding the desired alcohol. blogspot.com

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for reducing ketones. This process involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for ketone hydrogenation include palladium (Pd), platinum (Pt), or ruthenium (Ru) supported on carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃). rsc.orgunive.it The reaction is performed in a suitable solvent, which can range from polar to nonpolar options, and may require elevated pressure and temperature to proceed efficiently. rsc.org Catalytic transfer hydrogenation offers an alternative where a hydrogen donor molecule, such as isopropanol or formic acid, is used in place of hydrogen gas. researchgate.net This method can sometimes offer improved selectivity and milder reaction conditions.

Multi-step Linear Synthesis from Simpler Halogenated Aromatics

The synthesis of this compound can also be accomplished as part of a longer, linear sequence starting from more basic halogenated aromatic compounds. This approach is particularly relevant for industrial-scale production where the cost and availability of starting materials are critical. A key part of this strategy is the synthesis of the intermediate, 2,4-dichloro-5-fluoroacetophenone.

Preparation of Key Intermediates (e.g., 2,4-Dichloro-5-fluoroacetophenone)

The synthesis of the key ketone intermediate, 2,4-dichloro-5-fluoroacetophenone, can be achieved through several routes.

One prominent method is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064). In this reaction, 1,3-dichloro-4-fluorobenzene is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). patsnap.com The reaction introduces the acetyl group onto the aromatic ring to form the desired acetophenone. A significant challenge in this process is controlling the regioselectivity, as isomeric byproducts like 2,6-dichloro-3-fluoroacetophenone can also be formed. patsnap.com

Another pathway starts from 3,4-dichloronitrobenzene . google.com This multi-step process involves:

Fluorination: The starting material is reacted with potassium fluoride (B91410) (KF) to substitute the nitro group or one of the chlorine atoms with fluorine, forming a fluorinated intermediate. google.com

Chlorination/Denitration: The intermediate is then treated with chlorine gas at high temperatures to yield dichlorofluorobenzene. google.com

Acylation: Finally, the resulting dichlorofluorobenzene undergoes Friedel-Crafts acylation as described above to produce 2,4-dichloro-5-fluoroacetophenone. google.com

Reaction Conditions and Solvent Systems Optimization

Optimization of reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring process efficiency and safety. This involves the careful selection and control of several parameters.

For the multi-step synthesis of the key intermediate, 2,4-dichloro-5-fluoroacetophenone, optimization focuses on each individual step. In the fluorination of 3,4-dichloronitrobenzene, the physical properties of the potassium fluoride, such as its bulk density, have been shown to be important. google.com The reaction is often carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a phase-transfer catalyst. google.com Temperatures for this step can be high, in the range of 170-185°C. google.com

In the Friedel-Crafts acylation step, the choice of solvent (e.g., dichloromethane (B109758) or carbon disulfide), the molar ratio of the reactants and catalyst, and the reaction temperature are critical variables that must be controlled to favor the formation of the desired isomer and prevent side reactions.

For the final reduction step from the ketone to the alcohol, optimization involves selecting the appropriate reducing agent and solvent system. When using sodium borohydride, the reaction rate and selectivity can be influenced by the choice of alcohol as the solvent and the reaction temperature. For catalytic hydrogenation, optimization involves screening different catalysts, catalyst loading, hydrogen pressure, temperature, and solvents to achieve high conversion and selectivity. researchgate.net The table below summarizes key parameters for optimization in the various synthetic steps.

| Synthetic Step | Parameter to Optimize | Typical Conditions / Reagents | Objective |

|---|---|---|---|

| Grignard Reaction | Solvent | Anhydrous Diethyl Ether, THF | Ensure reagent stability and solubility |

| Grignard Reaction | Temperature | 0 - 10°C for aldehyde addition | Control reaction rate, minimize side reactions |

| Ketone Reduction (NaBH₄) | Solvent | Ethanol, Methanol | Solubilize reactants, moderate reactivity |

| Ketone Reduction (NaBH₄) | Stoichiometry | Excess NaBH₄ | Ensure complete conversion of ketone |

| Ketone Reduction (Catalytic) | Catalyst | Pd/C, Pt/C, Ru-based catalysts | Achieve high activity and selectivity |

| Ketone Reduction (Catalytic) | Pressure & Temperature | Variable (e.g., 50 bar H₂) | Optimize reaction rate and efficiency |

| Friedel-Crafts Acylation | Catalyst | Aluminum Trichloride (AlCl₃) | Activate the acylating agent |

| Friedel-Crafts Acylation | Molar Ratios | Controlled ratio of substrate:acylating agent:catalyst | Maximize yield, control regioselectivity |

Chemical Reactivity and Transformations of 1 2,4 Dichloro 5 Fluorophenyl Ethanol

Reactions Involving the Hydroxyl Group

The secondary benzylic alcohol functional group in 1-(2,4-dichloro-5-fluorophenyl)ethanol is the primary site for several key transformations, including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions

The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 2',4'-dichloro-5'-fluoroacetophenone. This transformation is a fundamental reaction in organic synthesis. rsc.org A variety of oxidizing agents can be employed to achieve this conversion, ranging from classic chromium-based reagents to more modern, milder methods.

Common laboratory oxidants for converting secondary benzylic alcohols to ketones include:

Chromium-based reagents : Pyridinium chlorochromate (PCC) or the Collins reagent (CrO3•2pyridine) in a non-aqueous solvent like dichloromethane (B109758) can effectively oxidize the alcohol without significant side reactions. vanderbilt.edu

Photochemical Oxidation : Metal-free methods using photocatalysts such as Eosin Y with molecular oxygen (O2) as the oxidant offer a greener alternative under mild conditions. organic-chemistry.org

Other Reagents : Ruthenium tetroxide is effective for converting secondary alcohols to ketones. vanderbilt.edu Additionally, iron(III) complexes have been shown to catalyze the oxidation of secondary benzylic alcohols using hydrogen peroxide or tert-butyl hydroperoxide. rsc.org

The general reaction is summarized in the table below.

| Reactant | Oxidizing Agent/Conditions | Product |

| This compound | e.g., PCC, CH2Cl2 | 2',4'-Dichloro-5'-fluoroacetophenone |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification reactions.

Esterification involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. nih.gov This reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive it towards the product.

Etherification can be achieved through various methods. For instance, reacting the alcohol with another alcohol under acid catalysis can lead to the formation of an ether, though this can sometimes lead to mixtures of products. A more controlled synthesis of unsymmetrical ethers can be achieved using methods like alkoxyhydrosilane-facilitated cross-etherification. rsc.orgrsc.org

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester |

| Etherification | Alcohol (R'-OH), Catalyst | Ether |

Halogenation at the Carbinol Carbon (e.g., Replacement by Chlorine)

The hydroxyl group can be replaced by a halogen, such as chlorine, to form the corresponding alkyl halide. A standard reagent for this transformation is thionyl chloride (SOCl2), often in the presence of a base like pyridine (B92270). doubtnut.comlibretexts.orgyoutube.com The reaction typically proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the carbinol carbon if it is a chiral center. libretexts.org The byproducts of this reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. libretexts.orgyoutube.com Other reagents like phosphorus pentachloride (PCl5) can also be used. chemicalforums.com This reaction converts the alcohol into 1-(1-chloroethyl)-2,4-dichloro-5-fluorobenzene.

Reactions Involving the Aromatic Ring System

The reactivity of the aromatic ring is heavily influenced by the existing substituents: two chlorine atoms, a fluorine atom, and the 1-hydroxyethyl group.

Electrophilic Aromatic Substitution (Considerations for Halogen Directing Effects)

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring determine the rate and position of the incoming electrophile.

Halogens (Cl, F) : Halogens are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene (B151609) itself. This is due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during ortho or para attack. masterorganicchemistry.comlibretexts.orglumenlearning.comlibretexts.org

1-Hydroxyethyl group : This alkyl group with a hydroxyl substituent is generally considered an activating, ortho, para-directing group.

In this compound, the available positions for substitution are C3 and C6. The directing effects of the substituents are as follows:

The C2-Cl directs ortho to C3 and para to C5 (already substituted).

The C4-Cl directs ortho to C3 and C5 (already substituted).

The C5-F directs ortho to C4 and C6.

The C1-(CH(OH)CH3) group directs ortho to C2 (already substituted) and C6.

Considering these competing effects, both positions C3 and C6 are activated by at least one group. However, the C3 position is flanked by two chlorine atoms, which may cause significant steric hindrance. The C6 position is ortho to both the fluorine and the 1-hydroxyethyl group. The cumulative electronic and steric effects will determine the final product distribution, which often requires experimental verification.

Nucleophilic Aromatic Substitution (Influence of Fluorine and Other Halogens)

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. The presence of multiple electron-withdrawing halogen substituents makes the aromatic ring of this compound susceptible to this type of reaction.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The this compound molecule contains an aryl dihalide moiety, which is a prime substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. However, for the alcohol itself to participate directly, the hydroxyl group would likely need to be converted into a more reactive species, such as a triflate or a halide, to facilitate oxidative addition to the palladium catalyst. Alternatively, a dehydrative Heck-type reaction could potentially be employed, though this is less common for this class of substrate.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. organic-chemistry.org The dichloro-substituted phenyl ring of a derivative of this compound could undergo selective coupling. The reactivity of the chlorine atoms can be influenced by their position relative to the other substituents and the specific palladium catalyst and ligands used. For instance, in related haloaryl triflates, selective coupling at the triflate group over a chloro substituent is achievable under ligand-free conditions. nsf.govnih.gov This suggests that by converting the alcohol to a triflate, selective Suzuki coupling could be directed to the benzylic position, leaving the chloro substituents intact for subsequent transformations.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org A halide or triflate derivative of this compound would be a suitable substrate. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be critical in achieving good yields and selectivity. mdpi.com

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov Similar to the Suzuki and Heck reactions, a derivative of this compound, where the hydroxyl group is replaced by a good leaving group, would be required. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Site-selective Sonogashira couplings have been demonstrated on bis(triflates) of dihydroxydiphenyl sulfones, indicating that selective functionalization of a dihaloaryl system is feasible. nih.gov

| Cross-Coupling Reaction | Typical Substrates | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Heck | Aryl/Vinyl Halide or Triflate + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)–C(sp²) |

| Sonogashira | Aryl/Vinyl Halide or Triflate + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | C(sp²)–C(sp) |

Formation of Derivatives and Analogs

The 1-(2,4-dichloro-5-fluorophenyl) moiety is a valuable building block in the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting biological activities. The synthesis of these derivatives often proceeds through a common intermediate, 2,4-dichloro-5-fluoroacetophenone, which can be readily accessed by the oxidation of this compound.

Synthesis of Chalcones and Pyrazolines Incorporating the Aryl Moiety

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation reaction. wikipedia.orgtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. thepharmajournal.comlibretexts.org In this context, 2,4-dichloro-5-fluoroacetophenone can be reacted with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent to yield the corresponding chalcones bearing the 2,4-dichloro-5-fluorophenyl group. magritek.com

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized by the cyclization of chalcones with hydrazine (B178648) or its derivatives. rdd.edu.iqdergipark.org.trresearchgate.net The α,β-unsaturated ketone system of the chalcone (B49325) derived from 2,4-dichloro-5-fluoroacetophenone readily undergoes a condensation reaction with hydrazine hydrate, often in the presence of a catalyst like acetic acid in a solvent such as ethanol (B145695), to form the corresponding pyrazoline ring. thepharmajournal.comnih.gov This reaction provides a straightforward route to a diverse range of pyrazoline derivatives incorporating the 2,4-dichloro-5-fluorophenyl moiety.

| Derivative | Synthetic Precursor | Key Reaction | Reagents |

| Chalcone | 2,4-Dichloro-5-fluoroacetophenone | Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH, KOH) |

| Pyrazoline | Chalcone derivative | Cyclocondensation | Hydrazine hydrate, Acid catalyst (e.g., Acetic Acid) |

Preparation of Thiadiazine and Imidazolinone Derivatives

Thiadiazine Derivatives: Thiadiazines are six-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. The synthesis of 1,3,4-thiadiazine derivatives can be achieved through various routes. One common method involves the cyclocondensation of thiosemicarbazides with α-haloketones. researchgate.net For instance, 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have been synthesized by condensing 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with 3-aryl-1-(2,4-dichloro-5-fluorophenyl)-2-bromo-2-propen-1-one. biointerfaceresearch.com An alternative route involves the reaction of aminomercaptotriazoles with 2,4-dichloro-5-fluorophenacyl bromide. biointerfaceresearch.com These precursors highlight the utility of ketones derived from the target aryl moiety in constructing complex heterocyclic systems. nih.govmdpi.comekb.eg

Imidazolinone Derivatives: Imidazolinones are five-membered heterocyclic compounds featuring a ketone and an imine functionality within the ring. Synthetic strategies for these compounds are varied. One approach involves the reaction of an α-aminocarboxylic acid amide with a ketone or aldehyde, followed by cyclization. taylorfrancis.com The synthesis of imidazolinone herbicides, for example, often starts from an o-dicarboxylic acid or its anhydride. While specific examples starting from this compound or its corresponding ketone are not prominent in the literature, general synthetic routes could be adapted. For example, an appropriately substituted aminonitrile or aminoamide derived from the aryl moiety could serve as a precursor.

Quinoline (B57606) and Triazole Containing Compounds

Quinoline Derivatives: Quinolines are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyridine ring. Numerous methods exist for their synthesis, including the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netnih.govsemanticscholar.org Derivatives of 2,4-dichloro-5-fluoroacetophenone could potentially be used in modified Friedländer syntheses or other multicomponent reactions to generate quinoline scaffolds. nih.gov The specific reaction pathway and substitution pattern on the resulting quinoline would depend on the chosen co-reactants and reaction conditions.

Stereochemical Investigations of 1 2,4 Dichloro 5 Fluorophenyl Ethanol

Enantiomeric Excess Determination Methodologies

The accurate determination of enantiomeric excess (ee) is fundamental in the development of chiral compounds. For 1-(2,4-dichloro-5-fluorophenyl)ethanol, the primary methods employed are chromatographic, leveraging chiral stationary phases (CSPs) to differentiate between enantiomers.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose. heraldopenaccess.usuma.es The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral molecules, including aryl alcohols. nih.govnih.gov The choice of mobile phase, typically a mixture of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. sigmaaldrich.combgb-analytik.com Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides strong chromophoric activity. The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram. sigmaaldrich.com

Gas Chromatography (GC) with a chiral stationary phase is another powerful method, especially for volatile and thermally stable compounds like phenyl ethanols. gcms.czchromatographyonline.com Chiral GC columns are often coated with cyclodextrin (B1172386) derivatives. libretexts.orgnih.gov These cyclodextrins create chiral cavities into which one enantiomer fits preferentially, resulting in separation. gcms.cz The sample is typically analyzed directly or after derivatization to improve volatility and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection. nih.gov

The following table summarizes typical conditions used in chiral HPLC for the analysis of similar chiral alcohols, which would be applicable for determining the enantiomeric excess of this compound.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® series) |

| Mobile Phase | n-Hexane / Isopropanol mixtures (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient (20-25 °C) |

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, both enzymatic and classical chemical methods are viable approaches.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (unreacted alcohol). nih.gov Lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym® 435, are widely used for the resolution of secondary alcohols. nih.govresearchgate.netnih.gov The reaction is typically carried out in a non-polar organic solvent with an acyl donor like vinyl acetate (B1210297). nih.gov The high enantioselectivity of the enzyme results in one enantiomer being converted to the corresponding ester at a much higher rate. The resulting mixture of the alcohol and the ester can then be easily separated by standard chromatographic techniques.

Crystallization of Diastereomeric Salts: This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives. researchgate.net Since this compound is an alcohol, it must first be derivatized to an acidic species (e.g., a hemiphthalate or hemisuccinate) to react with a chiral base (e.g., brucine, strychnine, or a chiral amine). Alternatively, if a related chiral acid is being resolved, a chiral base can be used directly. Diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. researchgate.netresearchgate.net Once a pure diastereomer has been isolated, the resolving agent is cleaved to yield the optically pure enantiomer. The success of this method depends heavily on finding a suitable resolving agent and crystallization solvent that provide a significant solubility difference between the diastereomers. researchgate.netchemrxiv.org

Preparative Chiral Chromatography: This method scales up the analytical HPLC process described in section 4.1 to isolate larger quantities of each enantiomer. researchgate.net By using larger columns and higher sample loads, a racemic mixture of this compound can be separated into its individual enantiomers with high purity. Although often more expensive than crystallization, it can be a very effective and rapid method for obtaining both enantiomers in pure form.

Stereoselective Transformations Leading to Related Chiral Intermediates

The most efficient way to obtain an enantiomerically pure compound is through stereoselective synthesis, which directly produces the desired enantiomer. For this compound, the key transformation is the asymmetric reduction of its prochiral ketone precursor, 2,4-dichloro-5-fluoroacetophenone. google.com

Biocatalytic Asymmetric Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the asymmetric reduction of ketones. nih.gov Secondary alcohol dehydrogenases, such as TeSADH from Thermoanaerobacter pseudethanolicus and its mutants, can reduce substituted acetophenones to the corresponding (R)- or (S)-alcohols with very high enantioselectivity (>99% ee). nih.gov By selecting an appropriate enzyme mutant, the reduction can be tuned to favor the desired enantiomer of the resulting halohydrin. This approach is highly valued for its environmental compatibility (often operating in aqueous media under mild conditions) and exceptional stereocontrol.

Research on the asymmetric reduction of various 2-haloacetophenones using TeSADH mutants has demonstrated the viability of this method for producing chiral 2-halo-1-arylethanols, which are structurally analogous to this compound.

Table 2: Enantioselective Reduction of 2-Haloacetophenones with TeSADH Mutants

| Substrate | Enzyme Mutant | Product Configuration | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 2-chloro-4’-fluoroacetophenone | ΔP84/A85G | S | >99 | >99 |

| 2-chloro-4’-chloroacetophenone | P84S/I86A | R | 35 | >99 |

| 2-chloro-4’-bromoacetophenone | ΔP84/A85G | S | >99 | >99 |

| 2-chloro-4’-bromoacetophenone | P84S/I86A | R | >99 | >99 |

Data adapted from studies on analogous substrates to illustrate the potential for stereoselective synthesis. nih.gov

Chemo-catalytic Asymmetric Reduction: Asymmetric reduction can also be achieved using chiral chemical catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for reducing prochiral ketones to chiral alcohols with high enantioselectivity. researchgate.netresearchgate.net This method offers predictable stereochemistry based on the chirality of the catalyst used. Similarly, asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes with a hydrogen donor (e.g., isopropanol or formic acid) is another powerful strategy for synthesizing chiral alcohols like this compound. These methods are widely used in industrial processes for their efficiency and scalability.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to provide a detailed description of molecular properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1-(2,4-dichloro-5-fluorophenyl)ethanol, this process would involve calculating the potential energy surface of the molecule to find the lowest energy conformation.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is illustrative and based on typical values from DFT calculations on related halogenated aromatic molecules. Actual values would require specific calculations for the title compound.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.43 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C-C (ring) Bond Angle | ~118 - 122° |

| C-O-H Bond Angle | ~109° |

The electronic properties of a molecule are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. biorxiv.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorofluorophenyl ring, while the LUMO may be distributed over the entire molecule, including the ethanol (B145695) side chain. The presence of electronegative halogen atoms would lower the HOMO and LUMO energy levels compared to unsubstituted phenylethanol.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. nih.gov It helps identify regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential (red/yellow) would be expected around the electronegative chlorine, fluorine, and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton, making it a likely site for nucleophilic attack.

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table is illustrative and based on typical values from DFT calculations on related halogenated aromatic molecules.

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 to -6.5 |

| LUMO Energy | ~ -0.5 to 0.0 |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 to 6.5 |

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsion of chemical bonds. researchgate.net Comparing the calculated spectrum with an experimental one can help confirm the molecular structure and assign the observed spectral bands to specific molecular motions.

For this compound, characteristic vibrational frequencies would include:

O-H stretching: A strong, broad band typically in the region of 3200-3600 cm⁻¹.

C-H (aromatic) stretching: Multiple sharp bands around 3000-3100 cm⁻¹.

C-H (aliphatic) stretching: Bands in the 2850-3000 cm⁻¹ region.

C=C (aromatic) stretching: Peaks in the 1400-1600 cm⁻¹ range.

C-O stretching: A strong band around 1050-1200 cm⁻¹.

C-Cl and C-F stretching: Vibrations at lower frequencies, typically below 1200 cm⁻¹.

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

DFT calculations can also be used to predict various thermochemical properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. nih.govumd.edu These properties are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. The calculations are based on the vibrational frequencies and other molecular parameters obtained from the optimized geometry.

Table 3: Predicted Standard Thermochemical Properties for this compound at 298.15 K (Illustrative) This table is illustrative and based on methodologies for calculating thermochemical properties of fluorinated organic compounds.

| Property | Predicted Value |

| Standard Enthalpy of Formation (ΔHf°) | Varies with method (kJ/mol) |

| Standard Entropy (S°) | ~400-450 J/(mol·K) |

| Heat Capacity (Cp) | ~180-220 J/(mol·K) |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For the synthesis of this compound, which is typically produced by the reduction of the corresponding ketone (2,4-dichloro-5-fluoroacetophenone), DFT can be used to model the reaction pathway. nih.gov

This involves identifying the transition state (TS) structures, which are the highest energy points along the reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For the reduction of the ketone, computational studies could compare different reducing agents and reaction conditions to determine the most efficient synthetic route. The model would show how the reducing agent approaches the carbonyl group and how the C=O double bond is converted to a C-O single bond with the addition of hydrogen.

Prediction of Reactivity and Selectivity

Conceptual DFT provides a framework for predicting the reactivity and selectivity of molecules using various descriptors derived from the electronic structure. researchgate.net These reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can provide quantitative measures of a molecule's chemical behavior.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it indicates the molecule's resistance to changes in its electron distribution. A harder molecule is generally less reactive.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Fukui Function (f(r)): This local reactivity descriptor identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui function could pinpoint which of the aromatic carbons or the carbinol carbon is most susceptible to a particular type of reaction.

These computational tools allow for an in-silico assessment of the molecule's potential reactivity in various chemical environments, guiding experimental design and the development of new synthetic applications.

Molecular Dynamics Simulations (e.g., for Biocatalysis)

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure, function, and dynamics of biomolecules at an atomic level. In the context of biocatalysis, MD simulations provide valuable insights into enzyme-substrate interactions, conformational changes during the catalytic cycle, and the factors governing enantioselectivity. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, significant understanding can be extrapolated from simulations of homologous enzymes, particularly ketoreductases (KREDs) and carbonyl reductases (CBRs), with structurally similar aryl alkyl ketone substrates.

These simulations are instrumental in guiding protein engineering efforts to enhance the catalytic efficiency and stereoselectivity of enzymes for the synthesis of chiral alcohols like this compound.

Detailed Research Findings

Research in this area often focuses on elucidating the molecular determinants of substrate binding and the catalytic mechanism. For instance, MD simulations of carbonyl reductases, such as the one from Sporobolomyces salmonicolor (SSCR), have been employed to investigate the reduction of various aryl alkyl ketones. These studies reveal that the substrate typically binds in a specific pocket near the nicotinamide (B372718) cofactor. The orientation of the ketone's carbonyl group is stabilized by hydrophilic residues, which is a critical factor for the subsequent hydride transfer from NADPH. nih.gov

MD simulations can also shed light on the conformational dynamics of the enzyme upon substrate binding. It has been observed that certain flexible loops in the enzyme structure can adopt different conformations, effectively opening or closing the active site. This "gating" mechanism is believed to play a crucial role in substrate recognition and product release. nih.gov

Furthermore, computational studies, including MD simulations, have been pivotal in understanding and engineering the stereoselectivity of ketoreductases. By simulating the enzyme-substrate complex for both possible enantiomers of the product, researchers can calculate the interaction energies and analyze the hydrogen bond networks and hydrophobic interactions. These simulations have shown that subtle differences in the active site architecture can lead to a significant preference for the formation of one stereoisomer over the other. nih.govrug.nl For example, the substitution of key amino acid residues can reshape the substrate-binding pocket, favoring a binding orientation that leads to the desired enantiomer. acs.org

The insights gained from MD simulations are often used to create targeted mutations in an enzyme to improve its performance. For example, simulations can predict that mutating a specific residue will create more space for a bulky substrate or introduce a favorable interaction, thereby increasing the enzyme's activity or altering its stereoselectivity. acs.orgrsc.org

The table below summarizes key findings from MD simulation studies on ketoreductases with substrates analogous to the precursor ketone of this compound. These findings provide a framework for understanding the potential biocatalytic behavior of this specific compound.

Analytical Methodologies for Research Characterization of 1 2,4 Dichloro 5 Fluorophenyl Ethanol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 1-(2,4-dichloro-5-fluorophenyl)ethanol. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atomic nuclei. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the hydroxyl proton (OH), and the methyl protons (CH₃).

Aromatic Protons: The two protons on the dichlorofluorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing chlorine and fluorine substituents.

Methine Proton: The proton on the carbon bearing the hydroxyl group would likely appear as a quartet (split by the adjacent methyl protons) in the region of δ 4.8-5.2 ppm.

Methyl Protons: The three protons of the methyl group would appear as a doublet (split by the adjacent methine proton) further upfield, typically around δ 1.4-1.6 ppm.

Hydroxyl Proton: The OH proton signal is often a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy identifies the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms.

Aromatic Carbons: Six signals would be present for the carbons of the phenyl ring. The carbons directly bonded to the electronegative halogen atoms (Cl, F) would show characteristic shifts and C-F coupling.

Aliphatic Carbons: The methine carbon (CH-OH) would resonate around δ 65-75 ppm, while the methyl carbon (CH₃) would appear at a higher field (further upfield), typically around δ 20-30 ppm. libretexts.org

¹⁹F NMR Spectroscopy is particularly useful for fluorine-containing compounds. epfl.ch Since ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, this technique is highly sensitive. For this compound, a single signal would be expected for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and it may show coupling to nearby protons. For example, ¹⁹F NMR chemical shifts for compounds with a 4-fluorophenyl moiety often appear around -114 ppm. nih.gov

Table 1: Illustrative NMR Data for Structurally Related Phenyl Ethanol (B145695) Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1-(4-Methylphenyl)ethanol rsc.org | ¹H | CDCl₃ | 1.49 (d, 3H), 2.38 (s, 3H), 4.83-4.88 (q, 1H), 7.18 (d, 2H), 7.28 (d, 2H) |

| 1-(4-Chlorophenyl)-2,2-difluoroethanol rsc.org | ¹H | CDCl₃ | 7.51–7.30 (m, 4H), 5.73 (td, 1H), 4.82 (td, 1H), 2.47 (s, 1H) |

| 1-(4-Chlorophenyl)-2,2-difluoroethanol rsc.org | ¹³C | CDCl₃ | 134.9, 134.1, 128.88, 128.4, 115.5 (t), 73.03 (t) |

| 2,2-Difluoro-1-(4-fluorophenyl)ethanol rsc.org | ¹⁹F | CDCl₃ | -112.69 (s, 1F) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration. chemicalbook.com

C-H Stretch: Absorptions around 2850-3010 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic (methyl and methine) groups. docbrown.info Aromatic C-H stretches appear at slightly higher wavenumbers.

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol would result in a strong band between 1050 and 1150 cm⁻¹. docbrown.info

C-Halogen Stretch: The vibrations for C-Cl and C-F bonds appear in the fingerprint region (below 1500 cm⁻¹). C-Cl stretches are typically found between 600-800 cm⁻¹, while the C-F stretch gives a strong absorption in the 1000-1400 cm⁻¹ range.

Table 2: Illustrative IR Absorption Data for Key Functional Groups in Related Alcohols

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Source Reference |

| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 (broad) | chemicalbook.com |

| Aliphatic C-H | Stretch | 2850 - 3010 | docbrown.info |

| Aromatic C=C | Stretch | 1450 - 1600 | chemicalbook.comchemicalbook.com |

| Secondary Alcohol C-O | Stretch | 1050 - 1150 | docbrown.info |

| Aryl C-F | Stretch | 1000 - 1400 | N/A |

| Aryl C-Cl | Stretch | 600 - 800 | N/A |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways for this molecule would include:

Loss of a methyl group: A significant fragment ion would be observed at [M-15]⁺, corresponding to the loss of a CH₃ radical.

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the methyl group can lead to the formation of a stable benzylic cation.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion can produce a fragment at [M-18]⁺.

Benzylic cleavage: The most abundant fragment ion for similar phenyl ethanol derivatives is often the one resulting from the cleavage of the C-C bond adjacent to the phenyl ring, yielding a [C₇H₄Cl₂F]⁺ fragment.

Table 3: Predicted and Illustrative Mass Spectrometry Fragments for Phenyl Ethanol Derivatives

| Ion/Fragment | Description | Illustrative m/z for 1-(4-Fluorophenyl)ethanol nih.gov |

| [M]⁺ | Molecular Ion | 140 |

| [M-CH₃]⁺ | Loss of methyl group | 125 |

| [M-H₂O]⁺ | Loss of water | 122 |

| [C₇H₆F]⁺ | Benzylic fragment | 109 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol or cyclohexane, would show absorption bands characteristic of the substituted benzene (B151609) ring. sigmaaldrich.com Aromatic compounds typically exhibit two main absorption bands: a strong absorption around 200-210 nm (the E-band) and a weaker, more structured absorption between 250-290 nm (the B-band). The positions and intensities of these bands are influenced by the substituents on the ring. The halogen and hydroxyl groups on the phenyl ethanol structure would cause shifts in these absorption maxima compared to unsubstituted benzene.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In an RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC method for analyzing this compound would involve:

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile (B52724) or methanol (B129727). academicjournals.org

Detection: A UV detector set at a wavelength where the aromatic ring strongly absorbs (e.g., 220 nm or 254 nm).

Flow Rate: A typical flow rate would be around 1.0 mL/min. academicjournals.org

The purity of a sample of this compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. For chiral derivatives, specialized chiral stationary phases can be used to separate enantiomers. u-szeged.hu Fluorinated phenyl phases can also offer unique selectivity for separating halogenated aromatic compounds. chromatographyonline.com

Table 4: Example of a General RP-HPLC Method for Phenyl Ethanol Derivatives

| Parameter | Condition | Source Reference |

| Column | C18 (150 x 4.6 mm, 5 µm) | academicjournals.org |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) | academicjournals.org |

| Flow Rate | 1.0 mL/min | academicjournals.org |

| Detection | UV at 220 nm | academicjournals.org |

| Column Temperature | Ambient | academicjournals.org |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC is particularly useful for assessing its purity and for the enantioselective separation of its chiral forms.

Research Findings:

The analysis of aromatic alcohols such as this compound by GC typically involves capillary columns with modified cyclodextrin-based chiral stationary phases (CSPs) for the separation of enantiomers. gcms.czresearchgate.net The choice of the specific CSP is critical for achieving optimal resolution between the (R)- and (S)-enantiomers.

Due to the limited volatility of the alcohol, derivatization might be employed to enhance its thermal stability and chromatographic behavior. However, direct analysis is often feasible. The operational parameters of the GC system, including the type of carrier gas, column temperature program, and detector, are optimized to achieve efficient separation and sensitive detection. A flame ionization detector (FID) is commonly used for the quantification of organic compounds. jfda-online.com

A typical GC method for a similar chiral alcohol might involve a temperature program that starts at a lower temperature and gradually increases to facilitate the elution of the compound while maintaining good peak shape and resolution. The retention times of the enantiomers will differ on a chiral column, allowing for their individual quantification.

Table 1: Illustrative Gas Chromatography Parameters for Chiral Separation

| Parameter | Value |

| Column | Chiral capillary column (e.g., β-cyclodextrin derivative) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Note: This table represents typical parameters and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique for the qualitative analysis of compounds. It is widely used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. orgchemboulder.comwikipedia.org

Research Findings:

For a moderately polar compound like this compound, a normal-phase TLC system with a silica (B1680970) gel stationary phase is commonly employed. wisc.edu The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. chemistryhall.com The polarity of the mobile phase is adjusted to obtain a retention factor (Rf) value in the optimal range of 0.2-0.8 for the compound of interest. wisc.edu

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound. wikipedia.org Alternatively, staining reagents can be used. For alcohols, a potassium permanganate (B83412) stain can be effective, appearing as a yellow spot on a purple background.

Table 2: Exemplar Thin-Layer Chromatography Systems

| Stationary Phase | Mobile Phase (v/v) | Rf Value (Predicted Range) | Visualization |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | 0.3 - 0.5 | UV (254 nm) |

| Silica Gel 60 F254 | Dichloromethane (B109758):Methanol (95:5) | 0.4 - 0.6 | UV (254 nm), Potassium Permanganate |

Note: The Rf values are predictive and depend on the specific experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Structural Confirmation

X-ray Crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Research Findings:

To date, a specific crystal structure for this compound has not been publicly deposited in crystallographic databases. However, the analysis of structurally related compounds provides insight into the expected crystallographic parameters. For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol reveals a monoclinic crystal system with the space group P21/n. benthamopen.com Another related compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, crystallizes in the orthorhombic space group P212121. nih.gov

For this compound, obtaining a single crystal of suitable quality is the first critical step. X-ray diffraction data would then be collected, and the structure solved and refined. The determination of the absolute configuration of a single enantiomer is typically achieved using anomalous dispersion effects, often requiring the presence of heavier atoms (like chlorine in this case) to produce a reliable Flack parameter.

Table 3: Illustrative Crystallographic Data for a Related Phenyl Ethanol Derivative

| Parameter | Example Value (for 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol) benthamopen.com |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 5.3664(15) Å, b = 8.343(2) Å, c = 25.056(6) Å |

| α = 90°, β = 93.837(15)°, γ = 90° | |

| Volume | 1118.9(5) ų |

| Z (Molecules per unit cell) | 4 |

Note: This data is for a structurally related compound and serves as an example of the type of information obtained from an X-ray crystallographic analysis.

Synthetic Utility and Application As a Chiral Intermediate

Role in the Academic Development of Novel Synthetic Routes to Complex Molecular Architectures

In academic research, 1-(2,4-dichloro-5-fluorophenyl)ethanol and its precursors are instrumental in developing innovative synthetic strategies for complex molecules, most notably for the triazole antifungal agent, voriconazole. nih.govgoogle.com The synthesis of voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, presents a significant synthetic challenge due to the presence of two contiguous stereocenters, one of which is a quaternary carbon. researchgate.net

Although voriconazole itself contains a 2,4-difluorophenyl group, the synthetic principles and challenges are often explored using analogues, and the core chemistry is highly relevant. The key step in many voriconazole syntheses involves the coupling of a ketone precursor, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, with a pyrimidine side chain. google.comgoogle.comepo.org This coupling reaction, often a Reformatsky-type reaction, creates the crucial tertiary alcohol moiety. The development of stereoselective versions of this reaction is a major focus of academic and industrial research, aiming to control the formation of the desired (2R, 3S) diastereomer. google.com The principles learned from these syntheses are broadly applicable to complex molecules built from similar chiral phenyl ethanol (B145695) frameworks. The development of these routes showcases how a relatively simple chiral building block can be used to construct molecules with multiple stereocenters and complex functionalities.

Employment as a Building Block in Multi-Step Organic Synthesis

As a versatile building block, this compound is employed in sequential, multi-step synthetic sequences. The hydroxyl group serves as a handle for a variety of chemical transformations, allowing for the stepwise construction of a target molecule.

For instance, in syntheses analogous to those for voriconazole, the chiral alcohol moiety is the centerpiece of the molecule. The synthetic sequence typically involves:

Asymmetric Synthesis: The chiral alcohol is first prepared in an enantiomerically enriched form, often through the asymmetric reduction of 2',4'-dichloro-5'-fluoroacetophenone using chiral catalysts. nih.gov

Functionalization: The hydroxyl group can be activated or converted into a leaving group to facilitate subsequent nucleophilic substitution reactions.

Carbon-Carbon Bond Formation: The core of its application lies in coupling reactions where the phenyl ethanol unit is joined with other complex fragments. google.comepo.org

Further Elaboration: Subsequent steps can involve modifications to other parts of the molecule, such as catalytic hydrogenation to remove protecting groups or other functionalities. nih.gov

The following interactive table summarizes key transformations that a building block like this compound can undergo in a multi-step synthesis.

| Transformation | Reagent(s) | Product Class | Significance |

| Oxidation | PCC, Swern, or Dess-Martin periodinane | Ketone (2',4'-Dichloro-5'-fluoroacetophenone) | Access to the prochiral precursor for asymmetric synthesis. |

| Etherification | NaH, Alkyl Halide (e.g., CH₃I) | Ether | Modification of the hydroxyl group to introduce new functionality. |

| Esterification | Acyl Chloride, Carboxylic Acid (with catalyst) | Ester | Protection of the alcohol or introduction of another molecular fragment. |

| Nucleophilic Substitution (after activation) | PBr₃, SOCl₂ then a nucleophile | Alkylated or Aminated products | Replacement of the hydroxyl group to build the carbon skeleton. |

These reactions highlight the adaptability of the chiral alcohol as a foundational piece in the convergent synthesis of complex organic molecules.

Research on Structure-Reactivity Relationships in Subsequent Transformations

The reactivity of this compound is significantly influenced by the electronic and steric properties of its substituted phenyl ring. The three halogen substituents (two chlorine, one fluorine) are strongly electron-withdrawing, which has several important consequences for subsequent chemical reactions.

Electronic Effects:

Increased Acidity: The electron-withdrawing halogens increase the acidity of the hydroxyl proton, which can affect its reactivity in base-mediated reactions.

Benzylic Position Reactivity: The electron-deficient nature of the aromatic ring destabilizes any potential carbocation intermediate at the benzylic position. This favors reaction mechanisms that avoid carbocation formation, such as SN2-type displacements, over SN1 pathways. This directed reactivity is crucial for maintaining stereochemical integrity during substitution reactions.